molecular formula C18H12Cl2N4OS B4826279 N-(6-chloro-1,3-benzothiazol-2-yl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide

N-(6-chloro-1,3-benzothiazol-2-yl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B4826279
M. Wt: 403.3 g/mol
InChI Key: MFSTZLDECZVFLF-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound that features a benzothiazole ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. One common route includes the formation of the benzothiazole ring followed by the introduction of the pyrazole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: This is common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
  • N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbenzamide

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the presence of both benzothiazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-[(4-chloropyrazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4OS/c19-13-4-5-15-16(7-13)26-18(22-15)23-17(25)12-3-1-2-11(6-12)9-24-10-14(20)8-21-24/h1-8,10H,9H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSTZLDECZVFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)CN4C=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-chloro-1,3-benzothiazol-2-yl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 2
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N-(6-chloro-1,3-benzothiazol-2-yl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 3
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N-(6-chloro-1,3-benzothiazol-2-yl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 4
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N-(6-chloro-1,3-benzothiazol-2-yl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-(6-chloro-1,3-benzothiazol-2-yl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 6
N-(6-chloro-1,3-benzothiazol-2-yl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide

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